molecular formula C30H26N4O4 B14799072 N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide

N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide

Cat. No.: B14799072
M. Wt: 506.6 g/mol
InChI Key: MNTNMMYMUMUZDA-YTEMWHBBSA-N
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Description

N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide is an organic compound with a complex structure that includes naphthyl groups and acrylamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide typically involves the reaction of succinohydrazide with 3-(1-naphthyl)acryloyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide can undergo various chemical reactions, including:

    Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.

    Reduction: The acrylamide groups can be reduced to form the corresponding amines.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydrazide group.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Amines.

    Substitution: Substituted hydrazides.

Scientific Research Applications

N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide involves its interaction with molecular targets through its hydrazide and acrylamide functionalities. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The naphthyl groups can also participate in π-π interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(acryloyl)cystamine: Used as a cross-linker in polymer chemistry.

    N,N’-Bis(acryloyl)ethylenediamine: Another cross-linker with similar applications in polymer science.

Uniqueness

N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide is unique due to the presence of both naphthyl and acrylamide groups, which provide a combination of optical properties and reactivity that is not commonly found in other compounds. This makes it particularly useful in applications requiring specific interactions with biological molecules or the development of materials with unique electronic properties .

Properties

Molecular Formula

C30H26N4O4

Molecular Weight

506.6 g/mol

IUPAC Name

1-N',4-N'-bis[(E)-3-naphthalen-1-ylprop-2-enoyl]butanedihydrazide

InChI

InChI=1S/C30H26N4O4/c35-27(17-15-23-11-5-9-21-7-1-3-13-25(21)23)31-33-29(37)19-20-30(38)34-32-28(36)18-16-24-12-6-10-22-8-2-4-14-26(22)24/h1-18H,19-20H2,(H,31,35)(H,32,36)(H,33,37)(H,34,38)/b17-15+,18-16+

InChI Key

MNTNMMYMUMUZDA-YTEMWHBBSA-N

Isomeric SMILES

C1=CC=C2C(=CC=CC2=C1)/C=C/C(=O)NNC(=O)CCC(=O)NNC(=O)/C=C/C3=CC=CC4=CC=CC=C34

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NNC(=O)CCC(=O)NNC(=O)C=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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